3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone
Preparation Methods
The synthesis of 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate phenolic and aldehyde precursors, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with similar compounds such as:
- 4-methoxy-7-methyl-5H-furo 3,2-gbenzopyran-5-one : This compound has a similar core structure but different substituents, leading to different chemical and biological properties .
- 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one : This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications .
- 2H,5H-pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- : This compound has a different arrangement of functional groups, leading to unique properties .
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C23H16O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methoxy-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H16O4/c1-13-3-5-14(6-4-13)20-12-26-21-11-22-17(10-18(20)21)16-8-7-15(25-2)9-19(16)23(24)27-22/h3-12H,1-2H3 |
InChI Key |
WMQFEKKIEGEQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=C(C=C(C=C5)OC)C(=O)OC4=C3 |
Origin of Product |
United States |
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